Technical Whitepaper: tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate as a Strategic Scaffold
Technical Whitepaper: tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate as a Strategic Scaffold
This in-depth technical guide details the chemical properties, synthesis, and medicinal chemistry applications of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate , a critical sp³-rich building block for modern drug discovery.[1]
[1]
Executive Summary
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS: 159603-47-1 / 1523606-21-4) is a specialized bifunctional azetidine building block.[1][2] It features a sterically demanding quaternary center at the C3 position and orthogonal reactivity: a free (or easily accessible) secondary azetidine amine and a Boc-protected primary exocyclic amine.[1] This scaffold is increasingly utilized in fragment-based drug discovery (FBDD) to introduce conformational rigidity, lower lipophilicity (LogD), and improve metabolic stability compared to traditional piperidine or pyrrolidine analogues.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
Nomenclature and Identification
-
IUPAC Name: tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate[1][2][3][4]
-
Common Name: 3-(Boc-aminomethyl)-3-methylazetidine[3]
-
CAS Registry Number: 159603-47-1 (Free base/General), 1523606-21-4 (HCl salt)[1]
-
Molecular Formula: C₁₀H₂₀N₂O₂
Physicochemical Properties
The azetidine ring is a strained 4-membered heterocycle.[1][5] The introduction of the methyl group at C3 creates a gem-disubstituted quaternary center, which significantly influences the ring's puckering angle and reduces the conformational entropy of the side chains.[1]
| Property | Value (Predicted/Experimental) | Relevance |
| Boiling Point | ~285°C (at 760 mmHg) | High thermal stability for a small amine.[1] |
| Density | ~1.02 g/cm³ | Standard for aliphatic carbamates.[1] |
| pKa (Azetidine NH) | ~10.5 - 11.0 | Highly basic secondary amine; readily protonated at physiological pH.[1] |
| LogP | ~1.2 | Moderate lipophilicity; Boc group dominates the profile.[1] |
| Topological Polar Surface Area | 41.6 Ų | Favorable for CNS penetration and oral bioavailability.[1] |
| Ring Strain Energy | ~26 kcal/mol | High reactivity towards nucleophilic ring opening if activated (e.g., quaternary salts).[1] |
Structural Geometry
The 3,3-disubstitution pattern forces the azetidine ring into a specific puckered conformation to minimize 1,2-torsional strain.[1] This "gem-dimethyl effect" (Thorpe-Ingold effect) pre-organizes the molecule for binding, potentially reducing the entropic penalty upon ligand-protein interaction.[1]
Synthesis & Manufacturing
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the high ring strain.[1] The most robust industrial route utilizes a 1-benzhydryl (diphenylmethyl) protecting group strategy, which stabilizes the azetidine ring during the harsh cyclization and reduction steps.[1]
Synthetic Route (The Benzhydryl Strategy)[1]
-
Cyclization: Reaction of 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol (or equivalent mesylates) with benzhydrylamine yields the 1-benzhydryl-3-methylazetidine-3-methanol.[1]
-
Activation & Displacement: The alcohol is converted to a mesylate and displaced by azide or cyanide.[1]
-
Reduction: The nitrile/azide is reduced to the primary amine.[1]
-
Boc Protection: Selective protection of the primary exocyclic amine.[1]
-
Debenzhydrylation: Hydrogenolysis (Pd/C, H₂, MeOH) removes the bulky benzhydryl group to yield the target.[1]
Visualization of Synthesis Pathway
Caption: Figure 1. Standard industrial synthesis route via Benzhydryl protection, ensuring azetidine ring stability.[1]
Reactivity Profile & Handling
Orthogonal Reactivity
The molecule possesses two distinct nitrogen centers with orthogonal reactivity:
-
Azetidine Nitrogen (Secondary Amine): Highly nucleophilic and basic.[1] It is the primary handle for coupling to scaffold cores via SNAr, reductive amination, or amide coupling.[1]
-
Carbamate Nitrogen (Protected Primary Amine): Inert under basic/nucleophilic conditions.[1] Deprotected using strong acids (TFA or HCl) to reveal a primary amine for further extension.[1]
Reactivity Flowchart
Caption: Figure 2.[1] Orthogonal reactivity profile allowing sequential functionalization of the secondary and primary amines.
Stability & Storage
-
Thermal Stability: Stable at room temperature.[1]
-
Hygroscopicity: The HCl salt form is hygroscopic and should be stored in a desiccator.[1]
-
Shelf Life: >2 years if stored at -20°C under inert atmosphere (Argon/Nitrogen).[1]
-
Incompatibility: Avoid strong oxidizing agents.[1] The free base absorbs CO₂ from air; store as the salt or use immediately.[1]
Medicinal Chemistry Applications
The "Magic Methyl" & Conformational Lock
Replacing a hydrogen with a methyl group at the C3 position of the azetidine ring introduces a quaternary center.[1] This has two major effects:
-
Desolvation Penalty Reduction: The hydrophobic methyl group can displace high-energy water molecules from a protein binding pocket.[1]
-
Vector Orientation: It forces the exocyclic CH2-NH-Boc group into a specific orientation, often perpendicular to the ring plane, allowing for precise probing of 3D biological space.[1]
Bioisosterism
This scaffold serves as a contracted bioisostere of 4-substituted piperidines or 3-substituted pyrrolidines .[1]
-
Advantage: The azetidine ring lowers the lipophilicity (LogD) compared to piperidine, which can improve solubility and reduce metabolic clearance (lower intrinsic clearance, CLint).[1]
-
Metabolic Stability: The quaternary C3 center blocks oxidative metabolism at that position, a common soft spot in saturated heterocycles.[1]
Experimental Protocols
Standard Coupling Protocol (SNAr)
Use this protocol to attach the azetidine scaffold to a heteroaryl chloride core.[1]
-
Reagents: Heteroaryl chloride (1.0 eq), tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (1.1 eq), DIPEA (3.0 eq).[1]
-
Solvent: DMSO or NMP (anhydrous).[1]
-
Procedure:
-
Dissolve the heteroaryl chloride in DMSO (0.2 M concentration).[1]
-
Add DIPEA followed by the azetidine building block.[1]
-
Heat to 80–100°C monitoring by LCMS (typically 2-4 hours).[1]
-
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).[1]
-
Boc Deprotection Protocol
Use this protocol to reveal the primary amine for further elaboration.
-
Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) (if using TFA).[1]
-
Procedure:
-
Dissolve the N-functionalized intermediate in DCM (0.1 M).[1]
-
Add TFA (10–20 eq) dropwise at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Note: The resulting product is a TFA salt.[1] For free base generation, use basic resin (e.g., PL-HCO3 MP) or wash with sat.[1] NaHCO₃ (if the product is not water-soluble).[1]
-
Safety & Toxicology
-
GHS Classification:
-
Handling: Wear nitrile gloves, safety goggles, and work inside a fume hood.[1] The free amine may cause chemical burns.[1]
-
First Aid: In case of contact, flush eyes with water for 15 minutes.[1][6] Wash skin with soap and water.[1][6][7]
References
-
Synthesis and Reactivity of Azetidines
-
Medicinal Chemistry of 4-Membered Rings
-
Chemical Properties & CAS Verification
-
Synthesis of 3,3-Disubstituted Azetidines
Sources
- 1. 1,3-Dihydroxyacetone Dimer | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Product Catalog _Letter C_Page 91_Chemicalbook [chemicalbook.com]
- 3. tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate | C10H20N2O2 | CID 15346873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. King-Pharm Co., Ltd. [king-pharm.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 159603-47-1 CAS MSDS (tert-Butyl (3-methylazetidin-3-yl)methylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Page loading... [guidechem.com]
